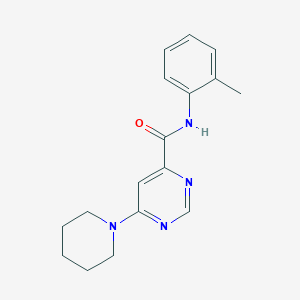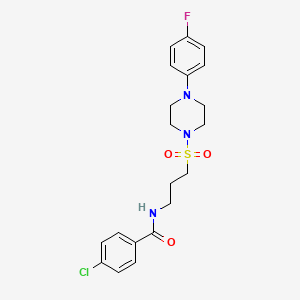
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” often involves the use of piperazine derivatives . Protodeboronation of alkyl boronic esters is a common approach in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” is defined by its molecular formula C20H23ClFN3O3S. The presence of fluorophenyl and piperazinyl groups in the structure suggests potential interactions with various biological targets .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including the compound , have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited significant antiviral effects.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide demonstrated favorable activity.
Conclusion
The indole scaffold, including the compound , holds immense potential for novel therapeutic applications. Researchers continue to explore its diverse biological activities, making it an exciting area of study . If you’d like further details on any specific aspect, feel free to ask! 😊
Safety and Hazards
The safety and hazards associated with “4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” are not well-documented. It is not intended for human or veterinary use and is available for research use only.
Direcciones Futuras
The future directions for research on “4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” could involve further exploration of its biological activities and potential applications. For instance, leveraging the 3-chloro-4-fluorophenyl motif could help identify inhibitors of various biological targets .
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters and modulating various physiological processes.
Mode of Action
The compound interacts with its targets through its phenylpiperazine moiety . This interaction can lead to the blocking of α receptors, thereby inhibiting their normal function . The specific changes resulting from this interaction depend on the type of α receptor and the physiological process it regulates.
Biochemical Pathways
The compound may affect the cholinergic synapsis in vertebrates, which is responsible for the transmission of neural pulses . By interacting with α receptors, the compound could potentially influence the release of neurotransmitters like acetylcholine, thereby affecting the functioning of the nervous system .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by α receptors. For instance, by blocking α receptors, the compound could potentially alter neural transmission, which could have various downstream effects depending on the specific physiological process involved .
Propiedades
IUPAC Name |
4-chloro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPNRVLVGZWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

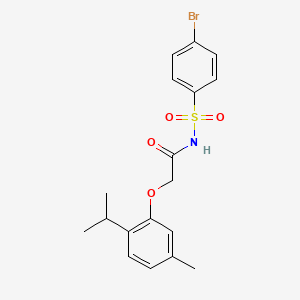
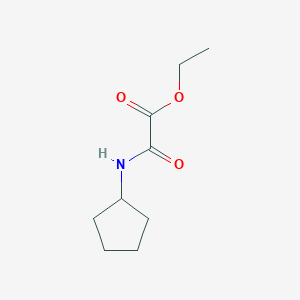
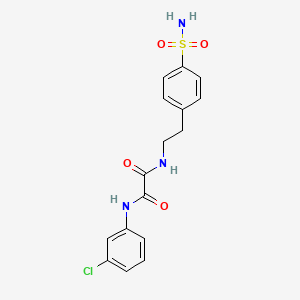
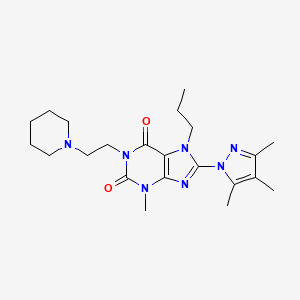
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2870947.png)
![5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2870948.png)
![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)
![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)
